2-(Azepan-1-yl)-2-(2-chlorophenyl)ethanamine oxalate
Description
2-(Azepan-1-yl)-2-(2-chlorophenyl)ethanamine oxalate (CAS: 1184977-37-4) is a synthetic amine derivative with a molecular formula of C₁₄H₂₁ClN₂·C₂H₂O₄ and a molecular weight of 342.81 g/mol. It features an azepane (7-membered cyclic amine) moiety attached to a 2-chlorophenyl-substituted ethanamine backbone, stabilized as an oxalate salt. The oxalate counterion enhances its solubility in polar solvents like methanol and dimethyl sulfoxide (DMSO), though it remains sparingly soluble in chloroform .
Properties
IUPAC Name |
2-(azepan-1-yl)-2-(2-chlorophenyl)ethanamine;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2.C2H2O4/c15-13-8-4-3-7-12(13)14(11-16)17-9-5-1-2-6-10-17;3-1(4)2(5)6/h3-4,7-8,14H,1-2,5-6,9-11,16H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZOJRDHKFDHGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(CN)C2=CC=CC=C2Cl.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(Azepan-1-yl)-2-(2-chlorophenyl)ethanamine oxalate, also known as a derivative of phenethylamine, is a compound of interest in pharmacological research due to its unique structural features and potential biological activities. The compound features an azepane ring, a chlorinated phenyl group, and an ethylamine moiety, which may contribute to its diverse biological effects.
- Molecular Formula : C₁₄H₂₁ClN₂ • C₂H₂O₄
- Molecular Weight : 342.81 g/mol
- CAS Number : 1184977-37-4
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its pharmacological properties. Key areas of interest include:
- Neurotransmitter Modulation : The compound may influence neurotransmitter systems, particularly those involving serotonin and dopamine, which are critical in mood regulation and cognitive function.
- Antidepressant Potential : Preliminary studies suggest that this compound exhibits antidepressant-like effects in animal models, possibly through its interaction with monoaminergic systems.
- Anxiolytic Effects : Research indicates potential anxiolytic properties, making it a candidate for further exploration in anxiety disorder treatments.
The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, several hypotheses have emerged based on structural analogs and preliminary findings:
- Receptor Binding : The compound may bind to various receptors, including serotonin receptors (5-HT) and adrenergic receptors, influencing neurotransmission.
- Inhibition of Reuptake Transporters : Similar compounds have shown the ability to inhibit the reuptake of serotonin and norepinephrine, enhancing their availability in the synaptic cleft.
Case Study 1: Antidepressant Activity
In a study conducted on rodent models, this compound was administered at varying doses. Behavioral assessments indicated a significant reduction in depressive-like behaviors compared to control groups. The results suggest that the compound may modulate serotonergic pathways effectively.
Case Study 2: Anxiolytic Effects
Another investigation focused on the anxiolytic potential of the compound through elevated plus maze tests. Results showed that subjects treated with the compound spent significantly more time in open arms compared to untreated controls, indicating reduced anxiety levels.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Azepan-1-yl-2-(4-chlorophenyl)ethylamine oxalate | C₁₆H₂₃ClN₂O₄ | Contains a different chlorophenyl substituent |
| Phenethylamine | C₈H₁₁N | Simpler structure, lacks azepane ring |
| 4-Chlorophenethylamine | C₈H₁₀ClN | Similar phenyl group but without the azepane structure |
Comparison with Similar Compounds
N-Benzyl-2-phenylethylamine Derivatives ()
Compounds such as 24H-NBCl (N-(2-chlorobenzyl)-2-(2,4-dimethoxyphenyl)ethanamine) share a phenethylamine backbone but differ in substituents. While 24H-NBCl contains a 2-chlorobenzyl group and 2,4-dimethoxyphenyl ring, the target compound replaces the benzyl group with an azepane ring. The azepane’s conformational flexibility may enhance receptor binding compared to rigid benzyl groups. Additionally, the oxalate salt in the target compound improves solubility relative to free-base analogs .
4-(2-Amino-1-(2-chlorophenyl)ethyl)thiomorpholine 1-oxide Hydrochloride ()
This compound (CAS: 1189919-21-8) features a thiomorpholine oxide ring instead of azepane. The molecular weight (309.25 g/mol) is lower than the target compound’s, reflecting the smaller ring system .
2-(Azepan-1-Yl)-2-(4-Chlorophenyl)Acetic Acid HCl ()
Replacing the ethanamine group with a carboxylic acid (C₁₄H₁₉Cl₂NO₂) drastically alters polarity and receptor interactions. The para-chlorophenyl substitution (vs. ortho in the target compound) may reduce steric hindrance, affecting binding affinity. The hydrochloride salt here suggests distinct solubility profiles compared to the oxalate form .
Functional and Pharmacological Differences
- Receptor Specificity : The target compound’s azepane and 2-chlorophenyl groups may favor interactions with serotonin receptors (e.g., 5-HT2A), similar to N-benzyl derivatives . However, unlike bazedoxifene (), which targets estrogen receptors, the oxalate salt’s pharmacology remains unconfirmed .
- Metabolic Stability : The azepane ring’s larger size compared to thiomorpholine () or piperidine derivatives could reduce hepatic clearance, extending half-life .
Physicochemical Properties
| Property | Target Compound | 24H-NBCl | 2-(2-Chlorophenyl)ethylamine |
|---|---|---|---|
| Molecular Weight | 342.81 g/mol | ~300–350 (estimated) | 155.62 g/mol |
| Solubility | Slight in DMSO, methanol | Likely low (free base) | High (liquid at room temp) |
| Polar Surface Area | ~50 Ų (estimated) | ~70 Ų (methoxy groups) | ~26 Ų |
The oxalate salt’s polarity enhances aqueous solubility compared to free bases like 2-(2-chlorophenyl)ethylamine, which is liquid at room temperature .
Q & A
Q. What are the recommended synthetic routes for 2-(Azepan-1-yl)-2-(2-chlorophenyl)ethanamine oxalate, and how can reaction conditions be optimized?
The synthesis of structurally related ethanamine derivatives often employs condensation reactions followed by reductive amination or alkylation. For example, the Bischler-Napieralski reaction is effective for forming heterocyclic amines (e.g., isoquinoline derivatives) and can be adapted for azepane-containing compounds . Key steps include:
- Amine alkylation : Reacting 2-(2-chlorophenyl)ethanamine with azepane under reductive conditions (e.g., sodium cyanoborohydride in methanol).
- Oxalate salt formation : Treating the free base with oxalic acid in ethanol.
Optimize yield by controlling temperature (20–40°C) and pH (6–7). Purity is enhanced via recrystallization from ethanol/water mixtures.
Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR (¹H/¹³C) : Assign peaks using DEPT and HSQC to confirm the azepane ring (δ ~2.5–3.5 ppm for N-CH₂) and 2-chlorophenyl group (aromatic protons at δ ~7.0–7.5 ppm).
- X-ray crystallography : Use SHELX software for structure refinement . Ensure crystal quality by slow evaporation from acetonitrile.
- HPLC-MS : Monitor purity (>95%) with a C18 column and ESI+ ionization (expected [M+H]⁺ ~337.2 m/z).
Q. How should researchers design initial pharmacological screening assays for this compound?
Given structural similarities to σ-receptor ligands (e.g., UMB82), prioritize:
- Receptor binding assays : Radioligand competition studies using [³H]-DTG for σ-1/σ-2 receptors .
- Functional assays : Measure cAMP modulation in HEK-293 cells transfected with σ-receptors.
Use positive controls (e.g., haloperidol) and triplicate measurements to minimize variability.
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?
DFT calculations (e.g., B3LYP/6-31G*) model the molecule’s HOMO-LUMO gap, electrostatic potential, and nucleophilic sites. Key steps:
Q. What strategies resolve contradictions in crystallographic data versus computational models?
Discrepancies may arise from solvent effects or lattice distortions. Mitigate by:
Q. How can synthetic routes be modified to improve enantiomeric purity for chiral studies?
- Chiral resolution : Use (R)- or (S)-mandelic acid to separate enantiomers via diastereomeric salt formation.
- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed coupling steps.
Validate enantiopurity via chiral HPLC (Chiralpak AD-H column) and optical rotation measurements.
Q. What in vivo models are appropriate for evaluating neuropharmacological effects?
Based on structural analogs (e.g., NBOMe derivatives), consider:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
